molecular formula C10H10F3N3O B15061571 3'-Trifluoromethylacetophenone semicarbazone

3'-Trifluoromethylacetophenone semicarbazone

Cat. No.: B15061571
M. Wt: 245.20 g/mol
InChI Key: DZATUGRJMFZZBW-UUASQNMZSA-N
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Description

3’-Trifluoromethylacetophenone semicarbazone is a chemical compound with the molecular formula C10H10F3N3O. It is a derivative of 3’-trifluoromethylacetophenone, where the carbonyl group is converted into a semicarbazone group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-trifluoromethylacetophenone semicarbazone typically involves the reaction of 3’-trifluoromethylacetophenone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3’-trifluoromethylacetophenone semicarbazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Trifluoromethylacetophenone semicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the semicarbazone group back to the original carbonyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: 3’-trifluoromethylacetophenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Trifluoromethylacetophenone semicarbazone has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-trifluoromethylacetophenone semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The semicarbazone group can form stable complexes with metal ions, which can inhibit enzyme activities. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3’-Trifluoromethylacetophenone: The parent compound, which lacks the semicarbazone group.

    4’-Trifluoromethylacetophenone: A positional isomer with the trifluoromethyl group at the para position.

    2’-Trifluoromethylacetophenone: Another positional isomer with the trifluoromethyl group at the ortho position.

Uniqueness

3’-Trifluoromethylacetophenone semicarbazone is unique due to the presence of both the trifluoromethyl and semicarbazone groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The semicarbazone group enhances its ability to form stable complexes, while the trifluoromethyl group improves its lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea

InChI

InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6-

InChI Key

DZATUGRJMFZZBW-UUASQNMZSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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